N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide
Description
N-[2-(Furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a furan moiety, a 4-methoxybenzenesulfonyl group, and a 4-methylphenoxy substituent.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-16-5-7-18(8-6-16)29-15-22(24)23-14-21(20-4-3-13-28-20)30(25,26)19-11-9-17(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESWXUWQJGOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the p-tolyloxy acetamide moiety: This could be done through nucleophilic substitution reactions, where the acetamide group is introduced using acylation reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules or its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide [FL-no: 16.133]
- Structure: Contains a 4-methylphenoxy group, a pyrazole ring, and a thiophene moiety.
- Key Properties: Provides a cooling sensation, attributed to its interaction with TRPM8 receptors . Synthesized from 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, achieving ≥99% purity .
(b) N-(Furan-2-ylmethyl)-2-[4-[[(4-Methylphenyl)Sulfonylhydrazinylidene]Methyl]Phenoxy]Acetamide (CAS: 6180-66-1)
- Structure: Features a furan-2-ylmethyl group, a sulfonylhydrazine linker, and a 4-methylphenoxy chain .
- Key Properties: Molecular weight: 427.5 g/mol; XLogP3: 2.8 (indicating moderate lipophilicity). Contains a sulfonylhydrazine group, which may enhance metabolic stability compared to non-sulfonylated analogues .
(c) 2-(4-Methylphenoxy)-N-[3-(Tetrahydro-2-Furanylmethoxy)Phenyl]Acetamide
- Structure: Includes a tetrahydrofuran (THF) ring and a 4-methylphenoxy group .
- Key Properties :
- The THF moiety enhances water solubility compared to aromatic furan derivatives.
- Comparison: The target compound’s furan-2-yl group is aromatic, whereas this analogue’s THF is non-aromatic, affecting electronic properties and metabolic pathways .
Pharmacological and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- The 4-methoxybenzenesulfonyl group likely increases polarity relative to compounds with alkyl or aryl sulfonates (e.g., CAS: 6180-66-1), improving aqueous solubility .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Furan ring : A five-membered heterocyclic compound that can enhance biological reactivity.
- Methoxybenzenesulfonyl group : This moiety may influence the compound's interaction with biological targets.
- Phenoxyacetamide backbone : This structure is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO5S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 946265-00-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit certain enzymes involved in inflammatory pathways, while the furan ring can participate in binding interactions with proteins or nucleic acids, potentially altering their functions.
Biological Activities
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines or enzymes such as COX-2, which are critical in the inflammatory response.
- Biochemical Probes : Due to its unique structural characteristics, this compound serves as a valuable biochemical probe for studying protein interactions and enzyme activities in various biological systems .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Anticancer Activity : A study published in PubMed evaluated a series of furan-containing compounds for their anticancer properties, highlighting their ability to induce apoptosis in tumor cells through modulation of cell cycle progression and activation of apoptotic pathways .
- Mechanistic Insights : Research has focused on understanding the binding interactions between sulfonamide derivatives and target proteins, revealing that modifications in the methoxy or furan substituents can significantly alter biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
